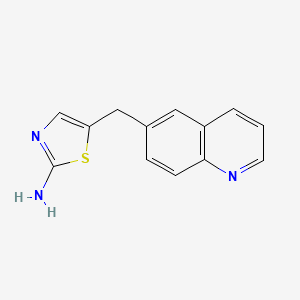

5-(Quinolin-6-ylmethyl)thiazol-2-amine

Descripción

Propiedades

Fórmula molecular |

C13H11N3S |

|---|---|

Peso molecular |

241.31 g/mol |

Nombre IUPAC |

5-(quinolin-6-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)7-9-3-4-12-10(6-9)2-1-5-15-12/h1-6,8H,7H2,(H2,14,16) |

Clave InChI |

ZOEPDYIQYTUQTA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)CC3=CN=C(S3)N)N=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-6-ylmethyl)thiazol-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors. One common method involves the condensation of 6-chloromethylquinoline with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-(Quinolin-6-ylmethyl)thiazol-2-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(Quinolin-6-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

5-(Quinolin-6-ylmethyl)thiazol-2-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including infections and cancer.

Mecanismo De Acción

The mechanism of action of 5-(Quinolin-6-ylmethyl)thiazol-2-amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can trigger a cascade of biochemical events that result in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Quinoline vs.

- Methylene Bridge: The methylene linker in 5-(Quinolin-6-ylmethyl)thiazol-2-amine adds conformational flexibility, unlike the rigid pyrimidine-thiazole fusion in APY1 .

- Substituent Effects: The methylthio group in 5-(2-(Methylthio)phenyl)thiazol-2-amine may improve metabolic stability compared to the amine-quinoline system, which could be prone to oxidation.

Pharmacological Considerations

- Lipophilicity: The quinoline group likely enhances membrane permeability but may limit solubility, a trade-off less pronounced in APY1’s pyrimidine-thiazole system .

- Bioisosteric Replacements: Replacing quinoline with thiophene (as in APY10) or pyrimidine (APY1) could modulate target selectivity and toxicity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Quinolin-6-ylmethyl)thiazol-2-amine, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via a multi-step procedure involving:

Condensation : React quinoline-6-carbaldehyde with thiazol-2-amine derivatives in the presence of a reducing agent (e.g., sodium borohydride) to form the methylene bridge.

Cyclization : Use thiourea or thioamide intermediates under acidic conditions to form the thiazole ring.

Optimization includes varying solvents (e.g., ethanol, DMF), temperatures (60–100°C), and catalysts (e.g., acetic acid or polyphosphoric acid). Reaction progress should be monitored via TLC, and purity enhanced through recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing 5-(Quinolin-6-ylmethyl)thiazol-2-amine?

- Answer :

- 1H/13C NMR : Confirm the quinoline-thiazole linkage (e.g., methylene protons at δ 4.2–4.5 ppm, aromatic protons in quinoline at δ 8.0–9.0 ppm).

- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~294.1).

- Elemental Analysis : Validate stoichiometry (C, H, N, S) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer :

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., pteridine reductase-1) using spectrophotometric assays (IC50 determination).

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive/negative bacteria.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. What computational strategies predict the binding interactions of 5-(Quinolin-6-ylmethyl)thiazol-2-amine with biological targets?

- Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., quinoline N-oxide vs. thiazole NH) .

- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate binding to target proteins (e.g., Trypanosoma brucei pteridine reductase-1) using crystal structures (PDB: 6E5E). Validate with MD simulations (NAMD/GROMACS) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on quinoline) with bioactivity data .

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Answer :

- Maximum-Likelihood Refinement (REFMAC) : Refine X-ray data to address phase errors and anisotropic displacement parameters.

- Hydrogen Bonding Analysis : Use graph-set notation to resolve protonation states (e.g., N–H∙∙∙Br⁻ vs. O–H∙∙∙N interactions) .

- Comparative Studies : Cross-validate with neutron diffraction or NMR crystallography if X-ray data ambiguities persist .

Q. What methodologies address discrepancies in biological activity across different assay systems?

- Answer :

- Orthogonal Assays : Confirm enzyme inhibition using fluorescence polarization (FP) alongside spectrophotometry.

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation (LC-MS/MS quantification).

- SAR Expansion : Synthesize derivatives (e.g., halogenated quinolines or substituted thiazoles) to isolate structure-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.